4-(Hexadecyloxy)-2-hydroxybenzaldehyde
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Overview
Description
4-(Hexadecyloxy)-2-hydroxybenzaldehyde is an organic compound that belongs to the class of hydroxybenzaldehydes It is characterized by the presence of a long hexadecyloxy chain attached to the benzene ring, which imparts unique physical and chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde typically involves the etherification of 2-hydroxybenzaldehyde with hexadecanol. The reaction is usually carried out in the presence of a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecyloxy)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Hexadecyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Hexadecyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Hexadecyloxy)-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hexadecyloxy)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The long hexadecyloxy chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function. The hydroxyl and aldehyde groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexadecyloxy)-3-methoxybenzaldehyde
- 4-(Hexadecyloxy)benzaldehyde
- 4-(Hexadecyloxy)-2-methoxybenzaldehyde
Uniqueness
4-(Hexadecyloxy)-2-hydroxybenzaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which provide versatility in chemical reactions and potential biological activities. The long hexadecyloxy chain also imparts unique physical properties, making it suitable for applications in materials science and industrial formulations.
Properties
CAS No. |
52123-16-7 |
---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-hexadecoxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-22-17-16-21(20-24)23(25)19-22/h16-17,19-20,25H,2-15,18H2,1H3 |
InChI Key |
XKZMLDMOWAWWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
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